molecular formula C26H27N3O3S B11630318 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11630318
M. Wt: 461.6 g/mol
InChI Key: WXDCWVROVZGECW-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of 5-methylfuran-2-carbaldehyde with cyanoacetic acid, followed by cyclization to form the quinoline core. The resulting intermediate is then reacted with 2,4,6-trimethylaniline and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furanones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the quinoline core can intercalate with DNA, disrupting its function. The furan ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

The uniqueness of 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring and the cyano group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C26H27N3O3S/c1-14-10-15(2)25(16(3)11-14)29-22(31)13-33-26-18(12-27)23(21-9-8-17(4)32-21)24-19(28-26)6-5-7-20(24)30/h8-11,23,28H,5-7,13H2,1-4H3,(H,29,31)

InChI Key

WXDCWVROVZGECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C=C(C=C4C)C)C)C#N

Origin of Product

United States

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